Diamyl Sulfate

Lipophilicity Phase-transfer Partition coefficient

Diamyl sulfate (dipentyl sulfate; C₁₀H₂₂O₄S; MW 238.34 g/mol) is a symmetrical dialkyl sulfate diester belonging to the inorganic sulfuric acid ester class, alongside its lower homologs dimethyl sulfate and diethyl sulfate. Commercially sourced material is typically supplied at ≥96.0% purity (GC) as a white to light yellow, air- and heat-sensitive liquid (mp 14 °C) with a density of 1.03 g/mL at 20 °C and a boiling point of 117 °C at 3.5 mmHg.

Molecular Formula C10H22O4S
Molecular Weight 238.35 g/mol
CAS No. 5867-98-1
Cat. No. B1356655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamyl Sulfate
CAS5867-98-1
Molecular FormulaC10H22O4S
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCCCCCOS(=O)(=O)OCCCCC
InChIInChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3
InChIKeyGAFRWLVTHPVQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diamyl Sulfate (CAS 5867-98-1): Baseline Specifications for Scientific Procurement and Differentiation


Diamyl sulfate (dipentyl sulfate; C₁₀H₂₂O₄S; MW 238.34 g/mol) is a symmetrical dialkyl sulfate diester belonging to the inorganic sulfuric acid ester class, alongside its lower homologs dimethyl sulfate and diethyl sulfate [1]. Commercially sourced material is typically supplied at ≥96.0% purity (GC) as a white to light yellow, air- and heat-sensitive liquid (mp 14 °C) with a density of 1.03 g/mL at 20 °C and a boiling point of 117 °C at 3.5 mmHg . Its predicted logarithmic octanol–water partition coefficient (LogP) ranges from 3.3 to 4.33, which is substantially higher than that of dimethyl sulfate (LogP ≈ 0.08) or diethyl sulfate (LogP ≈ 1.14) . These physicochemical properties define a distinct operational and safety envelope that procurement decisions must accommodate.

Why Diamyl Sulfate Cannot Be Interchanged with Dimethyl or Diethyl Sulfate in Lipophilic-Dependent Workflows


Within the dialkyl sulfate family, physicochemical property shifts driven by alkyl chain length are nonlinear in their practical consequences. The two pentyl chains of diamyl sulfate confer a predicted LogP of 3.3–4.3, compared to ~0.08 for dimethyl sulfate and ~1.14 for diethyl sulfate [1]. This >100-fold increase in octanol–water partition coefficient translates into fundamentally different solubility, phase-transfer, and membrane-permeation behaviors . Additionally, diamyl sulfate’s predicted vapor pressure of <0.001 mmHg is approximately 700- to 5,000-fold lower than that of dimethyl sulfate (~0.8 mmHg) . Therefore, substituting diamyl sulfate with a shorter-chain dialkyl sulfate in applications requiring low volatility or a highly hydrophobic alkylating agent results in unacceptable changes in reaction partitioning, worker exposure risk profile, and product isolation characteristics.

Quantitative Differential Evidence for Diamyl Sulfate Relative to Closest Dialkyl Sulfate Analogs


Lipophilicity (LogP): Diamyl Sulfate Is 2–4 Log Units More Lipophilic Than Dimethyl or Diethyl Sulfate

The octanol–water partition coefficient (LogP) governs partitioning between aqueous and organic phases. Diamyl sulfate exhibits a predicted LogP of 3.3–4.3 (ACD/LogP 4.33; XLogP3-AA 3.3) . In contrast, dimethyl sulfate and diethyl sulfate have LogP values of 0.08 and 1.14, respectively [1]. This difference of approximately 2.2–4.2 log units corresponds to a 100- to 10,000-fold greater lipophilicity for diamyl sulfate.

Lipophilicity Phase-transfer Partition coefficient

Volatility and Vapor Hazard Mitigation: Diamyl Sulfate Has Negligible Vapor Pressure Compared to Dimethyl Sulfate

Predicted vapor pressure at 25 °C for diamyl sulfate is 0.0 ± 0.7 mmHg (approximately 0.00013 mmHg by Modified Grain method) . Dimethyl sulfate exhibits a vapor pressure of 0.8 ± 0.3 mmHg , and diethyl sulfate 0.3 ± 0.3 mmHg . Diamyl sulfate is therefore roughly 500–5,000 times less volatile than dimethyl sulfate at ambient temperature.

Volatility Inhalation safety Vapor pressure

Toxicity Profile Differentiation: Diamyl Sulfate is Classified as Acute Toxicity Category 4 Whereas Dimethyl Sulfate and Diethyl Sulfate Carry Carcinogenicity and Germ Cell Mutagenicity Classifications

Under the Globally Harmonized System (GHS), diamyl sulfate carries Acute Toxicity Category 4 (Harmful: H302/H312/H332) and Skin Corrosion Category 1C (H314) . Dimethyl sulfate is classified as Acute Toxicity Category 1/2 (Toxic/Fatal: H330/H301/H311) plus Carcinogenicity Category 1B (H350) and Germ Cell Mutagenicity Category 2 (H341) . Diethyl sulfate similarly carries Carcinogenicity Category 1B (H350) and Mutagenicity Category 2 (H341) . No carcinogenicity or germ cell mutagenicity hazard statements are assigned to diamyl sulfate under current classifications.

Toxicity GHS classification Carcinogenicity

Molecular Weight and Boiling Point: Diamyl Sulfate Operates in a Distinct Distillation and Handling Window

Diamyl sulfate has a molecular weight of 238.34 g/mol and a boiling point of 117 °C at 3.5 mmHg . Dimethyl sulfate (126.13 g/mol; bp 76 °C at 15 mmHg) and diethyl sulfate (154.18 g/mol; bp 96 °C at 15 mmHg or 208 °C at 760 mmHg with decomposition) are substantially lighter and distill at different pressure–temperature regimes [1][2].

Molecular weight Boiling point Distillation

Physical State at Ambient Temperature: Diamyl Sulfate Has a Melting Point Near Ambient, Requiring Temperature-Controlled Storage

Diamyl sulfate has a melting point of 14 °C and requires refrigerated storage (0–10 °C) under inert gas . By contrast, dimethyl sulfate (mp −32 °C) and diethyl sulfate (mp −24 °C) remain liquid at all common laboratory and warehouse temperatures [1][2].

Melting point Physical state Storage condition

Mutagenic Potency Ranking of Dialkyl Sulfate Esters: Contextualizing Diamyl Sulfate Within the Class

In a comparative mutagenicity study of cyclic and acyclic sulfuric acid esters using Salmonella typhimurium TA1535 (in vitro plate test), the mutagenic potency ranking for the reference acyclic compounds was DES > DMS [1]. For the cyclic series, the ranking was PPS > PSF > BSF > BTS > ESF > DES > DMS, with the lowest effective doses (LED) in the host-mediated assay being 10 μmol/kg for PPS and PSF versus 2500 μmol/kg for DMS and DES [1]. Diamyl sulfate was not directly tested; however, within the dialkyl sulfate class, increasing alkyl chain length generally correlates with reduced mutagenic potency in bacterial reverse mutation assays [2].

Mutagenicity Alkylating agent Genetic toxicology

Procurement-Relevant Application Scenarios for Diamyl Sulfate (CAS 5867-98-1) Based on Verified Differential Evidence


Phase-Transfer Catalysis Requiring a Highly Lipophilic Alkylating Agent

Diamyl sulfate’s LogP difference of 2–4 log units above dimethyl sulfate [Section 3, Evidence Item 1] enables it to function as an alkylating agent that partitions preferentially into non-aqueous phases. This property is exploited in phase-transfer catalysis workflows where the reactive sulfate ester must reside in the organic layer to alkylate lipophilic substrates without competitive hydrolysis in the aqueous phase .

Synthesis of C5-Surfactants and Specialty Esters via Direct Pentyl Transfer

As a symmetrical dipentyl sulfate, diamyl sulfate transfers intact pentyl groups to nucleophilic acceptors (amines, phenols, carboxylates), yielding C5-functionalized surfactants or plasticizer esters . Unlike dimethyl or diethyl sulfate—which install short methyl/ethyl groups unsuitable for surfactant hydrophobic tail construction—diamyl sulfate delivers the C5 chain directly, eliminating additional alkylation steps [Section 3, Evidence Items 1 and 4].

Large-Scale Alkylation Where Low Vapor Hazard Is a Decisive Procurement Criterion

Operations requiring multi-kilogram alkylation may select diamyl sulfate over dimethyl sulfate specifically to reduce airborne exposure risk [Section 3, Evidence Item 2]. The predicted >500-fold lower vapor pressure means that routine handling under fume hood or local exhaust ventilation conditions is substantially safer, potentially reducing personal protective equipment requirements and air monitoring frequency .

Polymer Additive and Corrosion Inhibitor Formulation Development

The combination of a reactive sulfate center with two hydrophobic C5 chains makes diamyl sulfate a candidate precursor for lubricant additives and corrosion inhibitors . Its reactivity with amines or alcohols yields sulfated intermediates that can be further elaborated into ashless dispersants or rust-preventive additives [Section 3, Evidence Items 1 and 4].

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